molecular formula C17H20N2O3 B11633454 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide

Cat. No.: B11633454
M. Wt: 300.35 g/mol
InChI Key: JZYXFNBSHNZIOV-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide is a complex organic compound with a unique structure that includes an isoindole ring, a pentanamide chain, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide typically involves multiple steps. The process begins with the formation of the isoindole ring, followed by the introduction of the pentanamide chain and the prop-2-en-1-yl group. Common reagents used in these reactions include phthalic anhydride, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide: Lacks the prop-2-en-1-yl group, which may affect its reactivity and applications.

    4-methyl-N-(prop-2-en-1-yl)pentanamide: Lacks the isoindole ring, which may reduce its potential for certain biological activities.

    2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: Lacks the methyl group, which may influence its chemical properties and reactivity.

Uniqueness

The presence of the isoindole ring, pentanamide chain, and prop-2-en-1-yl group in 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(prop-2-en-1-yl)pentanamide makes it unique compared to similar compounds

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-4-methyl-N-prop-2-enylpentanamide

InChI

InChI=1S/C17H20N2O3/c1-4-9-18-15(20)14(10-11(2)3)19-16(21)12-7-5-6-8-13(12)17(19)22/h4-8,11,14H,1,9-10H2,2-3H3,(H,18,20)

InChI Key

JZYXFNBSHNZIOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC=C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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